molecular formula C8H12N2O2 B13283606 1-(2-Aminopyridin-3-yl)propane-1,3-diol

1-(2-Aminopyridin-3-yl)propane-1,3-diol

Cat. No.: B13283606
M. Wt: 168.19 g/mol
InChI Key: YIULDWCVXKBXLC-UHFFFAOYSA-N
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Description

1-(2-Aminopyridin-3-yl)propane-1,3-diol is an organic compound with the molecular formula C8H12N2O2. It is a derivative of pyridine, featuring an amino group at the second position and a propane-1,3-diol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminopyridin-3-yl)propane-1,3-diol typically involves the chemo-selective reaction of commercially available 2-amino-1,3-propane diols with electrophiles. This process results in functional diol intermediates, which are then cyclized to generate the desired compound .

Industrial Production Methods: the general approach involves large-scale synthesis using similar chemo-selective reactions and cyclization processes as described for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminopyridin-3-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-Aminopyridin-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group and diol moiety allow the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(2-aminopyridin-3-yl)propane-1,3-diol

InChI

InChI=1S/C8H12N2O2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2,(H2,9,10)

InChI Key

YIULDWCVXKBXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C(CCO)O

Origin of Product

United States

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